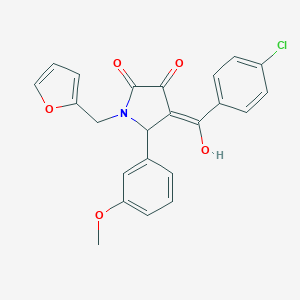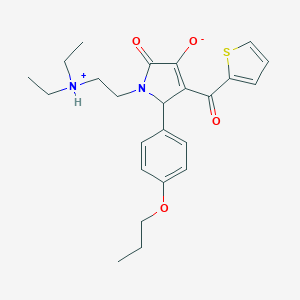![molecular formula C16H16N2O2 B384514 [1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol CAS No. 612524-58-0](/img/structure/B384514.png)
[1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol: is a benzimidazole derivative with a methanol group attached to the benzimidazole ring. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by reduction. The reaction conditions often include the use of acidic or basic catalysts and solvents like ethanol or methanol.
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the benzimidazole ring or the methanol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex benzimidazole derivatives.
Biology: In biological research, [1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, benzimidazole derivatives are used in the production of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of [1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its anticancer properties.
1H-Benzimidazole-2-amine: Used in the synthesis of various pharmaceuticals.
Uniqueness: [1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol is unique due to the presence of the methanol group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and can lead to unique applications in research and industry.
Propiedades
Número CAS |
612524-58-0 |
|---|---|
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31g/mol |
Nombre IUPAC |
[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-9-5-2-6-12(15)10-18-14-8-4-3-7-13(14)17-16(18)11-19/h2-9,19H,10-11H2,1H3 |
Clave InChI |
VQAOBKHLDSXVAY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CO |
SMILES canónico |
COC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CO |
Solubilidad |
37.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B384431.png)

![1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B384433.png)
![5-(4-tert-butylphenyl)-4-(4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B384434.png)
![5-[4-(benzyloxy)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384436.png)
![5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B384437.png)
![5-[4-(benzyloxy)phenyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384438.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(benzyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384441.png)
![3-hydroxy-5-[4-(isopentyloxy)-3-methoxyphenyl]-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384442.png)
![(E)-(4-ethoxyphenyl)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B384443.png)
![3-hydroxy-5-[4-(isopentyloxy)-3-methoxyphenyl]-4-(5-methyl-2-furoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384446.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-[4-(isopentyloxy)-3-methoxyphenyl]-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384447.png)

![ethyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B384454.png)
